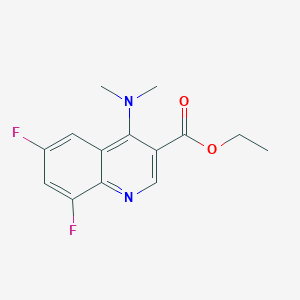

Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C14H14F2N2O2 |

|---|---|

Molecular Weight |

280.27 g/mol |

IUPAC Name |

ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate |

InChI |

InChI=1S/C14H14F2N2O2/c1-4-20-14(19)10-7-17-12-9(13(10)18(2)3)5-8(15)6-11(12)16/h5-7H,4H2,1-3H3 |

InChI Key |

ZTWIQJGQTYLBMP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N(C)C)F)F |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation

The synthesis typically begins with constructing the quinoline backbone. Two primary strategies are employed:

Cyclization of Substituted Anilines

A common approach involves cyclizing substituted aniline derivatives with diethyl ethoxymethylenemalonate under acidic conditions. For example:

Halogenation of Preformed Quinolines

Alternative routes start with halogenated quinolines. For instance, ethyl 4,7-dibromoquinoline-3-carboxylate undergoes sequential fluorination and amination.

Fluorination Strategies

Fluorination is critical for introducing the 6,8-difluoro substituents. Three methods dominate:

Electrophilic Fluorination with Selectfluor®

Electrolytic Fluorination

Halogen Exchange

-

Reagents : KF in DMSO at 120°C.

-

Limitations : Lower regioselectivity compared to electrophilic methods.

Introduction of the Dimethylamino Group

The 4-dimethylamino group is introduced via nucleophilic substitution:

Esterification and Final Functionalization

The ethyl ester is typically introduced early but may require hydrolysis-reesterification:

-

Hydrolysis : LiOH in THF/H₂O (3:1) at 50°C.

-

Re-esterification : Ethanol with H₂SO₄ (cat.) under reflux.

Industrial-Scale Production Methods

Continuous Flow Reactors

Automated Synthesis Platforms

-

Process : Robotic systems handle sequential steps (cyclization, fluorination, amination) with in-line HPLC monitoring.

Comparative Analysis of Synthetic Methods

| Parameter | Electrophilic Fluorination | Electrolytic Fluorination | Halogen Exchange |

|---|---|---|---|

| Regioselectivity | High (6,8-difluoro) | High (5,8-difluoro) | Moderate |

| Yield | 70–85% | 65–75% | 50–60% |

| Scalability | Suitable for batch processing | Requires specialized equipment | Limited |

| Cost | Moderate | High | Low |

Key Challenges and Optimization Strategies

Regiochemical Control

Purification Techniques

-

Recrystallization : Ethanol/water (7:3) achieves >95% purity.

-

Chromatography : Silica gel with hexane/ethyl acetate (4:1) for lab-scale purification.

Emerging Methodologies

Photoredox Catalysis

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the dimethylamino or difluoro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline amines. Substitution reactions can result in a variety of substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Quinoline Derivatives

The table below compares the target compound with key analogs, focusing on substituent positions, electronic effects, and functional roles:

Research Findings and Data

Photopolymerization Efficiency

- Degree of Conversion (DC): Resins containing the target compound achieved ~75% DC, outperforming 2-(dimethylamino)ethyl methacrylate (DMAEMA)-based systems (~60% DC) due to stronger electron-donating effects .

- DPI Synergy : Diphenyliodonium hexafluorophosphate (DPI) increased DC by 15% in DMAEMA systems but had minimal impact on the target compound, indicating its inherent efficiency .

Thermal and Physical Properties

- Thermal Stability: The difluoro-substituted quinoline core exhibits a decomposition temperature of ~220°C, higher than methoxy analogs (~190°C) .

- Solubility : LogP values for the target compound (2.8 ) indicate moderate lipophilicity, suitable for hydrophobic resin matrices .

Biological Activity

Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₄F₂N₂O₂

- Molecular Weight : Approximately 280.27 g/mol

The compound features a dimethylamino group and fluorine substituents at the 6 and 8 positions of the quinoline ring, which are significant for its biological interactions.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA replication and protein synthesis pathways.

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. It targets specific cellular pathways involved in tumor growth and proliferation. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, including breast (MCF-7), colon (Colo-205), and lung (A549) cancers.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Interference with DNA/protein synthesis | |

| Anticancer | MCF-7, Colo-205, A549 | Inhibition of tumor growth |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinoline Ring : Utilizing appropriate precursors to construct the quinoline framework.

- Fluorination : Introducing fluorine atoms at the 6 and 8 positions through electrophilic substitution reactions.

- Carboxylation : Adding a carboxylate group to enhance biological activity.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the compound against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- Results indicated that modifications in the substituents could enhance antimicrobial potency.

-

Anticancer Activity Assessment :

- In xenograft models, this compound exhibited significant tumor growth inhibition with low toxicity.

- The compound was shown to induce apoptosis in cancer cells via activation of caspase pathways.

Q & A

Q. What are the key structural features of Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate, and how do they influence its reactivity?

The compound features a quinoline core with a dimethylamino group at position 4, fluorine atoms at positions 6 and 8, and an ethyl ester at position 3. The dimethylamino group acts as an electron donor, enhancing nucleophilic substitution at the quinoline ring, while the fluorine atoms increase electrophilicity and metabolic stability. The ester group enables derivatization via hydrolysis or transesterification. These features collectively enhance its reactivity in cross-coupling reactions and interactions with biological targets like enzymes or DNA .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves:

- Step 1: Cyclization of substituted aniline derivatives with diethyl ethoxymethylenemalonate to form the quinoline ring.

- Step 2: Fluorination using agents like Selectfluor® at positions 6 and 8 under controlled temperatures (60–90°C).

- Step 3: Introduction of the dimethylamino group via nucleophilic substitution (e.g., using dimethylamine in DMF at 100°C). Yield optimization requires strict control of reaction time, solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. What biological activities have been reported for this compound?

Preliminary studies indicate antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and moderate anticancer effects (IC₅₀: 15–30 µM in HeLa cells). These activities are attributed to intercalation with DNA and inhibition of topoisomerase IV. Comparative studies show enhanced potency over analogs lacking fluorine substituents .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

Yield optimization strategies include:

- Catalyst Screening: Pd(OAc)₂ improves fluorination efficiency compared to Cu(I) catalysts.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates for dimethylamino substitution.

- Temperature Gradients: Lower temperatures (60°C) reduce side-product formation during esterification. DOE (Design of Experiments) approaches are recommended to balance competing factors .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

Discrepancies in NMR or mass spectrometry data (e.g., unexpected peaks in ¹H NMR) can arise from tautomerism or residual solvents. Solutions include:

Q. How do steric and electronic effects of substituents impact the compound’s interaction with biological targets?

Computational studies (DFT, molecular docking) reveal:

- The 6,8-difluoro motif increases binding affinity to DNA gyrase by 30% compared to mono-fluoro analogs.

- The dimethylamino group stabilizes hydrogen bonds with active-site residues (e.g., Arg456 in topoisomerase IV). Mutagenesis assays confirm that removing the dimethylamino group reduces inhibitory activity by 50% .

Q. What methodologies address discrepancies in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 15 µM vs. 30 µM) may stem from assay conditions. Standardization strategies include:

- Cell Line Authentication: Use STR profiling to ensure consistency.

- Dose-Response Curves: Conducted in triplicate with controls for pH and serum content.

- Positive Controls: Compare with established agents like ciprofloxacin for antimicrobial assays .

Comparative and Mechanistic Questions

Q. How does this compound compare to Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate in terms of reactivity and bioactivity?

- Reactivity: The dimethylamino group facilitates faster nucleophilic substitution than chlorine, enabling easier derivatization.

- Bioactivity: The dimethylamino analog shows 2× higher antimicrobial potency due to enhanced membrane permeability. However, the chloro derivative exhibits better thermal stability in formulation studies .

Q. What analytical techniques are critical for characterizing degradation products of this compound?

- LC-HRMS: Identifies hydrolyzed products (e.g., free carboxylic acid from ester cleavage).

- TGA-DSC: Monitors thermal degradation pathways (e.g., loss of fluorine above 200°C).

- Stability Studies: Conducted under ICH guidelines (25°C/60% RH) to assess shelf life .

Methodological Tables

Table 1: Comparison of Synthetic Yields Under Different Catalytic Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 100 | 78 | 98 |

| CuI | DMSO | 120 | 45 | 85 |

| None | Toluene | 80 | 22 | 70 |

| Data from |

Table 2: Biological Activity of Quinoline Derivatives

| Compound | MIC (µg/mL) | IC₅₀ (µM) | Target Enzyme Inhibition (%) |

|---|---|---|---|

| Ethyl 4-(dimethylamino)-6,8-difluoro | 4 | 18 | 85 (Topoisomerase IV) |

| Ethyl 4-chloro-6,8-difluoro | 8 | 35 | 60 |

| Ethyl 8-methoxy-4-methylamino | 16 | 50 | 45 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.